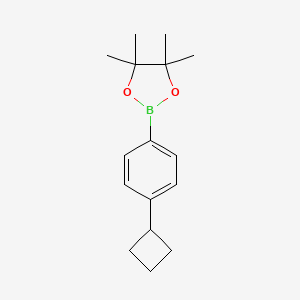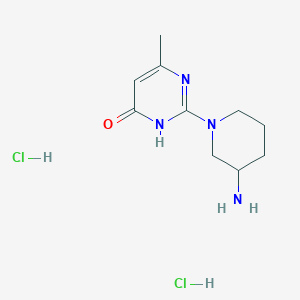
2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals, and a pyrimidinone group, which is a key structure in several important drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrimidinone ring, and an amine group . These functional groups could potentially participate in a variety of chemical reactions.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amine group could participate in acid-base reactions, the piperidine ring could undergo electrophilic substitution reactions, and the pyrimidinone ring could undergo a variety of reactions depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of an amine group could make the compound basic, and the presence of a pyrimidinone ring could make the compound capable of forming hydrogen bonds .科学的研究の応用
Histamine H4 Receptor Ligands
Research by Altenbach et al. (2008) in the realm of medicinal chemistry developed a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. These compounds, including variations of the core pyrimidine moiety, have shown potential as anti-inflammatory agents and for their antinociceptive activity in pain models. This indicates the chemical's utility in the development of novel therapeutics targeting inflammation and pain management Altenbach et al., 2008.
Antitumor Activity
Insuasty et al. (2013) described the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity. These compounds, derived from modifications of the pyrimidin-4-one structure, were evaluated against 57 cancer cell lines, showing significant antitumor potential. This underscores the role of such chemical structures in oncological research, offering a pathway for the development of new anticancer drugs Insuasty et al., 2013.
Alzheimer's Disease Research
Mohamed et al. (2011) focused on the design and synthesis of 2,4-disubstituted pyrimidine derivatives as inhibitors of cholinesterase and amyloid-β (Aβ) aggregation, showing promise in Alzheimer's disease research. Their study highlights the potential of pyrimidine derivatives in developing treatments targeting multiple pathological routes in Alzheimer's disease, including cholinesterase inhibition and prevention of Aβ fibril aggregation Mohamed et al., 2011.
Antimicrobial Agents
Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antimicrobial activity against various bacterial and fungal strains. This research contributes to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi Hossan et al., 2012.
Dual Inhibitors for Cancer Treatment
Gangjee et al. (2005) designed and synthesized compounds acting as dual inhibitors of dihydrofolate reductase and thymidylate synthase, important targets in cancer chemotherapy. Their work demonstrates the potential of pyrimidin-4-one derivatives in developing multifunctional drugs for cancer treatment Gangjee et al., 2005.
特性
IUPAC Name |
2-(3-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-7-5-9(15)13-10(12-7)14-4-2-3-8(11)6-14;;/h5,8H,2-4,6,11H2,1H3,(H,12,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVWPPOCGPIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)
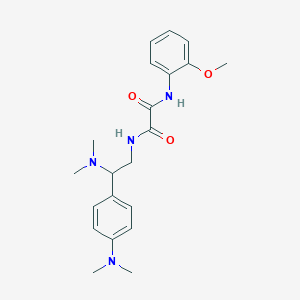

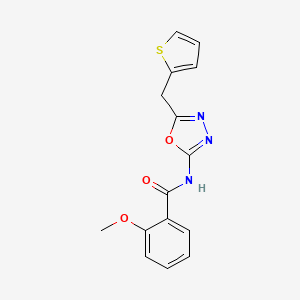

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)
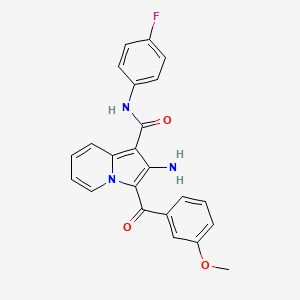
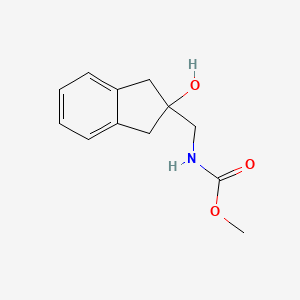
![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)
![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2996073.png)
